6-Methyl-6-azabicyclo[3.2.1]octan-3-one

Catalog No.
S14348707
CAS No.
26625-33-2
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one

CAS Number

26625-33-2

Product Name

6-Methyl-6-azabicyclo[3.2.1]octan-3-one

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3

InChI Key

MUCNHUJKPWFZRA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CC(=O)C2

6-Methyl-6-azabicyclo[3.2.1]octan-3-one is a bicyclic organic compound characterized by its unique structure, which consists of a nitrogen atom embedded within a bicyclic framework. This compound has the molecular formula C8H15NC_8H_{15}N and a molecular weight of approximately 139.21 g/mol. The bicyclic structure contributes to its distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
  • Reduction: Reduction reactions can yield different derivatives of the compound, potentially altering its pharmacological properties.
  • Substitution: Substitution reactions allow for the introduction of various functional groups into the bicyclic structure, enhancing its versatility in chemical synthesis.

These reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

The biological activity of 6-methyl-6-azabicyclo[3.2.1]octan-3-one is notable, particularly in its interaction with neurotransmitter systems. It exhibits agonist activity at κ-opioid receptors, which are implicated in pain modulation and various physiological processes . Additionally, its structural similarity to well-known alkaloids such as nicotine and cocaine allows it to interact with neuronal nicotinic acetylcholine receptors, influencing neurotransmission and cellular communication .

In pharmacological studies, derivatives of this compound have demonstrated significant antimuscarinic properties. For instance, 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol has been shown to be significantly more potent than atropine in inhibiting acetylcholine-induced contractions and blocking muscarinic receptors .

The synthesis of 6-methyl-6-azabicyclo[3.2.1]octan-3-one can be achieved through several methods:

  • Cyclization of Precursors: One common method involves the cyclization of suitable precursors containing a nitrogen atom, such as through Dieckmann cyclization of piperidine derivatives.
  • Stereoselective Reduction: Following initial synthesis, stereoselective reduction can yield specific enantiomers of the compound .
  • Radical Reactions: Tandem radical reactions using dithiocarbamates have also been explored for synthesizing this bicyclic structure .

These methods are often optimized for yield and purity to facilitate industrial production.

6-Methyl-6-azabicyclo[3.2.1]octan-3-one and its derivatives have several applications in medicinal chemistry:

  • Pharmacological Research: Due to their interaction with neurotransmitter receptors, these compounds are studied for potential therapeutic effects in pain management and neurological disorders.
  • Antimuscarinic Agents: Compounds derived from 6-methyl-6-azabicyclo[3.2.1]octan-3-one have shown promise as antimuscarinic agents, with applications in treating conditions like asthma and motion sickness .

Studies on interaction mechanisms reveal that 6-methyl-6-azabicyclo[3.2.1]octan-3-one interacts with various receptors in the central nervous system, influencing both excitatory and inhibitory neurotransmission pathways. Its ability to modulate receptor activity suggests potential roles in developing drugs targeting neurological conditions.

Several compounds share structural features with 6-methyl-6-azabicyclo[3.2.1]octan-3-one, including:

Compound NameStructure TypeUnique Features
6-Azabicyclo[3.2.1]octaneBicyclicLacks methyl group; serves as a precursor
AtropineTropane derivativeKnown antimuscarinic agent; broader clinical use
Quinuclidinyl benzilateBicyclicPotent anticholinergic; used in anesthesia
NicotineAlkaloidStimulant effects; interacts with nicotinic receptors

These compounds exhibit varying degrees of biological activity and therapeutic potential, highlighting the unique properties of 6-methyl-6-azabicyclo[3.2.1]octan-3-one within this class.

The foundational synthesis of 6-methyl-6-azabicyclo[3.2.1]octan-3-one (1c) originates from 6-oxabicyclo[3.2.1]oct-3-en-7-one, a compound characterized by its fused oxygen-containing bicyclic framework. Early methodologies involved a three-step sequence:

  • Oxabicyclo Precursor Activation: The enone moiety in 6-oxabicyclo[3.2.1]oct-3-en-7-one undergoes nucleophilic attack, enabling ring-opening and subsequent functionalization.
  • Amine Introduction: Methylamine or its derivatives are introduced under controlled conditions to replace the oxygen bridge, forming the azabicyclic core.
  • Ketone Formation: Oxidation or rearrangement steps yield the 3-keto functionality, completing the skeletal architecture.

A pivotal advancement involved stereoselective reduction of the intermediate ketone (1c) using lithium aluminum hydride (LiAlH4) to produce 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol (1a) with high diastereomeric excess. This route was later adapted for enantioselective synthesis, employing chiral auxiliaries or asymmetric hydrogenation to access (+)- and (–)-1a.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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